Valine sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

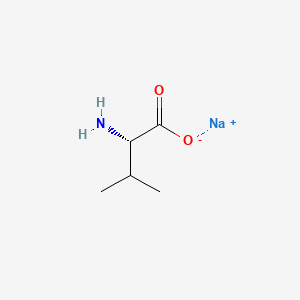

Valine sodium salt is a derivative of the essential amino acid valine, where the carboxyl group is neutralized by a sodium ion. Valine is one of the branched-chain amino acids, which are crucial for protein synthesis and muscle metabolism. The sodium salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valine sodium salt can be synthesized through the neutralization of valine with sodium hydroxide. The reaction typically involves dissolving valine in water and gradually adding sodium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the crystalline sodium salt of valine.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors, where they produce valine, which is then extracted and converted to its sodium salt form through neutralization and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Valine sodium salt undergoes several types of chemical reactions, including:

Acid-Base Reactions: It can react with acids to form valine and sodium salts of the acids.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution Reactions: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed

Acid-Base Reactions: Valine and corresponding sodium salts of the acids.

Oxidation: Oxidized derivatives of valine.

Substitution: Valine salts with different cations.

Scientific Research Applications

Valine sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and proteins.

Biology: It serves as a nutrient in cell culture media and is essential for cell growth and metabolism.

Medicine: this compound is used in parenteral nutrition solutions to provide essential amino acids to patients.

Industry: It is used in the production of dietary supplements and as an additive in animal feed to enhance growth and muscle development

Mechanism of Action

Valine sodium salt exerts its effects primarily through its role as an essential amino acid. It is involved in protein synthesis, muscle metabolism, and energy production. Valine is also a precursor in the biosynthesis of penicillin and other secondary metabolites. It interacts with various molecular targets, including enzymes involved in amino acid metabolism and transporters that facilitate its uptake into cells .

Comparison with Similar Compounds

Similar Compounds

Leucine: Another branched-chain amino acid with similar roles in protein synthesis and muscle metabolism.

Isoleucine: Also a branched-chain amino acid with functions similar to valine and leucine.

Alanine: A non-essential amino acid that shares some metabolic pathways with valine.

Uniqueness

Valine sodium salt is unique in its enhanced solubility and bioavailability compared to its free amino acid form. This makes it particularly useful in applications where rapid absorption and utilization are required, such as in medical nutrition and industrial processes .

Biological Activity

Valine sodium salt, a sodium salt form of the branched-chain amino acid valine, has garnered attention for its diverse biological activities, particularly in enhancing health and metabolic functions. This article explores the biological activity of this compound, focusing on its effects on antimicrobial production, gut health, and its potential therapeutic applications.

Overview of this compound

Valine is one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine. BCAAs are essential for protein synthesis and play a crucial role in muscle metabolism. The sodium salt form enhances solubility and bioavailability, making it an attractive option for dietary supplements and therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound significantly enhances antimicrobial component production in mammary glands. A study conducted on lactating Tokara goats showed that intravenous administration of valine at a concentration of 4 mM increased levels of antimicrobial proteins such as S100A7 and lactoferrin without affecting overall milk production or tight junction (TJ) barrier function in mammary epithelial cells (MECs) .

Key Findings:

- Increased Secretion : Valine treatment led to a 1.4-fold increase in S100A7 and a 1.2-fold increase in lactoferrin secretion from cultured MECs.

- Intracellular Concentration : Valine also raised intracellular concentrations of β-defensin 1 (1.4-fold increase) and cathelicidin 7 (1.2-fold increase) .

Gut Health Improvement

This compound has been shown to improve gut health by enhancing intestinal morphology and barrier function. In an experiment involving laying hens, dietary supplementation with valine resulted in improved intestinal villus morphology and reduced pathogenic bacteria in the cecum .

Experimental Design:

- Subjects : 960 healthy laying hens were divided into five groups with varying levels of valine supplementation (0.59% to 0.79%).

- Duration : The trial lasted for eight weeks.

- Results : Significant improvements in gut health metrics were observed, including enhanced intestinal villi length and reduced cecal pathogenic bacteria .

Mechanistic Insights

The biological activity of this compound can be attributed to its role in various metabolic pathways:

- Aminoacyl-tRNA Synthetase Activity : Valine aminoacyl-tRNA synthetase (VARS) has been implicated in promoting therapy resistance in melanoma by regulating the translation of valine-enriched transcripts, which are crucial for fatty acid oxidation .

- Production Kinetics : Research on genetically modified E. coli indicates that valine production can be optimized using specific carbon sources such as whey, highlighting its potential in biotechnological applications .

Case Studies

Properties

CAS No. |

34241-42-4 |

|---|---|

Molecular Formula |

C5H10NNaO2 |

Molecular Weight |

139.13 g/mol |

IUPAC Name |

sodium;(2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C5H11NO2.Na/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

InChI Key |

HRXQJPKAYPDDFU-WCCKRBBISA-M |

Isomeric SMILES |

CC(C)[C@@H](C(=O)[O-])N.[Na+] |

Canonical SMILES |

CC(C)C(C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.